Product packaging for Autophagy/REV-ERB-IN-1 (hydrochloride)(Cat. No.:)

Autophagy/REV-ERB-IN-1 (hydrochloride)

Cat. No.: B15136257
M. Wt: 457.4 g/mol
InChI Key: REYRPHMUFJUZQD-UHFFFAOYSA-N
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Description

Autophagy/REV-ERB-IN-1 (hydrochloride) is a useful research compound. Its molecular formula is C24H32Cl2F2N2 and its molecular weight is 457.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Autophagy/REV-ERB-IN-1 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Autophagy/REV-ERB-IN-1 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32Cl2F2N2 B15136257 Autophagy/REV-ERB-IN-1 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32Cl2F2N2

Molecular Weight

457.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride

InChI

InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H

InChI Key

REYRPHMUFJUZQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl

Origin of Product

United States

The Strategic Importance of Dual Autophagy and Rev Erb Modulation

Autophagy is a fundamental cellular process responsible for degrading and recycling damaged organelles and proteins to maintain cellular health. acs.org In the context of cancer, autophagy can act as a double-edged sword. While it can suppress tumor initiation, in established tumors, it often serves a pro-survival role, helping cancer cells withstand metabolic stress and resist therapeutic agents. acs.orgnih.gov Consequently, inhibiting the autophagy-lysosome system is a promising strategy for anticancer interventions. acs.org

REV-ERB (α and β) are nuclear receptors that play a pivotal role in regulating circadian rhythms and metabolism. acs.org Research has revealed that REV-ERB also contributes to cancer cell survival, particularly when the autophagy process is compromised. nih.gov Studies have shown that the pharmacological inhibition of REV-ERB can significantly increase the cytotoxic effects of autophagy inhibitors, such as chloroquine (B1663885) (CQ), in cancer cells. nih.govacs.org This suggests a cooperative relationship where the inhibition of both pathways leads to a more potent anti-cancer effect than targeting either one alone. tandfonline.com The dual modulation strategy aims to overcome the limitations seen with single-target autophagy inhibitors, which often require high doses and long-term administration. nih.gov By simultaneously blocking a key metabolic regulator (REV-ERB) and a cellular survival pathway (autophagy), researchers can explore a synergistic approach to inducing cancer cell death. tandfonline.comnih.gov

Autophagy/rev Erb in 1 Hydrochloride As a Novel Chemical Probe

As a chemical probe, Autophagy/REV-ERB-IN-1 allows for the precise interrogation of the consequences of simultaneous REV-ERB and autophagy inhibition. Its mechanism involves blocking the late stages of the autophagy process, likely through the disruption of lysosomal function, and acting as a REV-ERB antagonist. nih.gov This antagonism relieves the transcriptional repression mediated by REV-ERB, thereby altering the expression of its target genes. nih.gov Notably, this effect on REV-ERB's transcriptional activity is independent of the compound's ability to inhibit autophagy. nih.gov

The development of this compound has provided a tool with significantly greater in vitro anticancer activity against various tumor cell lines compared to first-generation autophagy inhibitors like chloroquine (B1663885). nih.gov

Table 1: In Vitro Cytotoxicity of REV-ERB/Autophagy Inhibitors

Compound Target Cell Line Activity (CC₅₀ in µM)
Autophagy/REV-ERB-IN-1 (Compound 24) BT-474 (Human Breast Cancer) 2.3 medchemexpress.com
Lead Compound 1e BT-474 (Human Breast Cancer) 2.6 nih.gov

This table presents the half-maximal cytotoxic concentration (CC₅₀) of Compound 24 and related molecules, illustrating its enhanced potency against the BT-474 cancer cell line.

Context in the Broader Field of Autophagy and Nuclear Receptor Research

Mechanism of Autophagy Inhibition by Autophagy/REV-ERB-IN-1 (hydrochloride)

The compound's inhibitory effect on autophagy is characterized by its intervention in the final, degradative stages of the pathway. Unlike inhibitors that target the initial formation of autophagosomes, Autophagy/REV-ERB-IN-1 (hydrochloride) acts as a late-stage inhibitor, which has significant consequences for cellular homeostasis and the accumulation of autophagy-related proteins. nih.gov

Disruption of Autophagic Flux and Lysosomal Function

Autophagy/REV-ERB-IN-1 (hydrochloride) functions as a lysosomotropic agent. nih.gov This property means it accumulates within lysosomes, which are acidic organelles essential for the degradation phase of autophagy. By accumulating in these vesicles, the compound disrupts their normal function. nih.gov

The autophagy process, or autophagic flux, is a dynamic sequence involving the formation of autophagosomes, their fusion with lysosomes to create autolysosomes, and the subsequent degradation of the autophagosome's contents. nih.gov Research on the precursor to Autophagy/REV-ERB-IN-1 (hydrochloride) demonstrates that the compound blocks this flux at the late stage. nih.gov It prevents the final maturation of autophagolysosomes, thereby interrupting the degradation and recycling of cellular components. nih.gov This mechanism is comparable to the action of established autophagy inhibitors like chloroquine (B1663885) (CQ) and its derivative hydroxychloroquine (B89500) (HCQ), which also target autophagy at the lysosomal stage. nih.gov

Modulation of Autophagy-Related Proteins (e.g., LC3-II, SQSTM1/p62, ULK1, ATG5, DRAM2)

The disruption of autophagic flux by Autophagy/REV-ERB-IN-1 (hydrochloride) leads to predictable changes in the levels of key autophagy-related (ATG) proteins, which are often used as markers to monitor the process.

LC3-II and SQSTM1/p62: Microtubule-associated protein 1 light chain 3 (LC3) and Sequestosome-1 (SQSTM1/p62) are two of the most reliable markers of autophagic activity. nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form, LC3-II, which is recruited to autophagosome membranes. nih.gov The protein SQSTM1/p62 acts as a cargo receptor, binding to ubiquitinated substrates and to LC3-II, thereby targeting the cargo for degradation within the autolysosome. nih.govnih.gov Under normal conditions, both LC3-II (on the inner membrane) and SQSTM1/p62 are degraded upon fusion with the lysosome. However, when a late-stage inhibitor like Autophagy/REV-ERB-IN-1 (hydrochloride) blocks this final degradation step, it causes the accumulation of both LC3-II and SQSTM1/p62 within the cell. nih.gov This buildup is a direct indicator of blocked autophagic flux rather than increased autophagy induction. nih.govmdpi.com

ULK1 and ATG5: The activity of Autophagy/REV-ERB-IN-1 (hydrochloride) on autophagy is distinct from its effect on REV-ERB. Studies on its precursor compound in breast cancer cells showed that silencing REV-ERB did not affect the transcription of autophagy-related genes like Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov Similarly, protein levels of ULK1 were unaffected by REV-ERB knockdown. nih.gov This indicates that the compound's modulation of the autophagy pathway is a direct effect of its lysosomotropic properties, rather than an indirect consequence of REV-ERB inhibition. The essential autophagy gene ATG5 is crucial for autophagosome formation, and its knockdown can genetically inhibit autophagy, further highlighting that the compound acts downstream of this formation step. nih.govnih.gov

The table below summarizes the expected impact of Autophagy/REV-ERB-IN-1 (hydrochloride) on key autophagy-related proteins due to its mechanism as a late-stage inhibitor.

ProteinRole in AutophagyExpected Effect of InhibitorRationale
LC3-II Component of autophagosome membraneIncrease Blockade of autolysosome degradation prevents LC3-II turnover. nih.gov
SQSTM1/p62 Autophagic cargo receptorIncrease SQSTM1/p62 and its bound cargo are not degraded due to lysosomal dysfunction. nih.gov
ULK1 Initiator of autophagosome formationNo Direct Effect The compound acts at a late stage; REV-ERB inhibition does not affect ULK1 transcription. nih.gov
ATG5 Essential for autophagosome elongationNo Direct Effect The compound acts downstream of the ATG5-dependent formation of the autophagosome. nih.gov
DRAM2 Lysosomal protein involved in autophagyNot specified Direct modulation by this specific compound is not detailed in the provided research context.

Impact on Autophagosome Formation and Maturation

The process of autophagy involves the de novo formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. dovepress.com This vesicle then undergoes a maturation process, which includes trafficking and fusion with endolysosomal compartments to ultimately fuse with a lysosome, forming a degradative autolysosome. nih.gov

Autophagy/REV-ERB-IN-1 (hydrochloride) directly interferes with the maturation phase. By impairing lysosomal function, it prevents the successful fusion of autophagosomes with lysosomes. nih.gov This leads to a cellular state where autophagosomes are still formed but cannot be cleared, resulting in their accumulation. ucsf.edu This failure to complete the autophagic cycle is a key component of the compound's cytotoxic effect on cancer cells, which often rely on a functional autophagy pathway for survival under stress. acs.org

Mechanism of REV-ERB Inhibition by Autophagy/REV-ERB-IN-1 (hydrochloride)

Independent of its action on autophagy, the compound functions as a direct antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. nih.gov These proteins are critical components of the circadian clock and act as transcriptional repressors, linking circadian rhythms with metabolic pathways. medchemexpress.com

Direct Binding to REV-ERB Ligand Binding Domain (LBD)

Research confirms that the precursor to Autophagy/REV-ERB-IN-1 (hydrochloride) directly interacts with the REV-ERB proteins. nih.govnih.gov This interaction occurs at the ligand-binding domain (LBD), a specialized pocket within the nuclear receptor that typically binds to its natural ligand, heme. nih.govnih.gov The binding of the compound to the LBD was demonstrated using fluorine magnetic resonance (¹⁹F-NMR)-based assays, which showed a progressive decrease in the compound's NMR signal as the concentration of the REV-ERBβ LBD increased, indicating a direct physical interaction. nih.gov

By binding to the LBD, the compound functions as an antagonist, relieving the transcriptional repression mediated by REV-ERB. nih.gov This leads to an increased expression of REV-ERB's target genes. nih.gov Importantly, this effect on REV-ERB-mediated transcription is not dependent on the compound's autophagy inhibitory activity, as demonstrated by the fact that inhibiting autophagy alone with chloroquine does not affect REV-ERB's transcriptional repression. nih.gov

Differential Effects on REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) Isoforms

The REV-ERB family consists of two isoforms, REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by NR1D2). medchemexpress.com While these isoforms can have compensatory roles, their expression levels and functional dominance can vary significantly between normal and cancerous tissues. nih.gov

Studies on the precursor compound ARN5187 indicated that it was not preferentially selective for either the REV-ERBα or REV-ERBβ isoform. nih.gov However, the biological outcome of this inhibition is context-dependent. In several types of cancer cells, including breast cancer, REV-ERBβ is the predominantly expressed isoform, in contrast to non-cancerous cells where REV-ERBα may be more prominent. nih.gov In these cancer cells, REV-ERBβ assumes the principal functional role in repressing target genes. nih.gov Consequently, while Autophagy/REV-ERB-IN-1 (hydrochloride) is a dual antagonist of both isoforms, its functionally significant impact in many cancer contexts is the inhibition of the dominant REV-ERBβ isoform. nih.gov

The table below outlines the compound's interaction with REV-ERB isoforms.

IsoformGeneSelectivity of InhibitorFunctional Impact in Cancer Cells
REV-ERBα NR1D1Not preferentially selective nih.govLess dominant in many cancer cell types; inhibition has a lesser effect on target gene derepression compared to REV-ERBβ. nih.gov
REV-ERBβ NR1D2Not preferentially selective nih.govOften the predominantly expressed and functionally dominant isoform; its inhibition leads to significant derepression of target genes. nih.gov

Derepression of REV-ERB-Mediated Transcriptional Repression of Target Genes (e.g., BMAL1, ROREs)

REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that act as transcriptional repressors, playing a key role in regulating circadian rhythms and metabolism. nih.gov They exert their repressive function by binding to specific DNA sequences known as REV-ERB Responsive Elements (ROREs) located in the promoter regions of their target genes. nih.gov One of the primary target genes of REV-ERB is BMAL1, a core component of the circadian clock machinery. nih.gov

Autophagy/REV-ERB-IN-1 (hydrochloride) functions as an antagonist of REV-ERB. nih.gov It directly binds to the ligand-binding domain (LBD) of REV-ERBβ, thereby inhibiting its ability to repress the transcription of its target genes. nih.gov This leads to a "derepression" or an increase in the expression of genes that are normally silenced by REV-ERB. nih.gov

Research conducted on the precursor compound, ARN5187, in BT-474 breast cancer cells demonstrated a significant and dose-dependent increase in the expression of several REV-ERB target genes. nih.gov This effect confirms the compound's ability to relieve REV-ERB-mediated transcriptional repression.

Interactive Data Table: Effect of ARN5187 on REV-ERB Target Gene Expression in BT-474 Cells

Target GeneFunctionEffect of ARN5187 Treatment
BMAL1 Core circadian clock transcription factorSignificant dose-dependent increase in expression. nih.gov
PER1 Core circadian clock componentSignificant dose-dependent increase in expression. nih.gov
PEPCK Enzyme in gluconeogenesis (metabolic gene)Significant dose-dependent increase in expression. nih.gov

The specificity of this action on REV-ERB is highlighted by the observation that the effect of ARN5187 on a RevRE-driven reporter gene was abrogated in cells where REV-ERBβ was knocked down. nih.gov

Synergistic or Independent Nature of Dual Inhibition

The dual inhibition of autophagy and REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) appears to be the result of two independent molecular actions rather than a synergistic mechanism where one action enhances the other. nih.govnih.gov

Studies have shown that the inhibition of REV-ERB-mediated transcriptional repression by this class of compounds is not a downstream effect of autophagy inhibition. nih.gov In experiments with BT-474 cells, treatment with the autophagy inhibitor chloroquine alone did not lead to an increase in the expression of REV-ERB target genes such as BMAL1, PER1, and PEPCK. nih.gov In contrast, ARN5187, the precursor to Autophagy/REV-ERB-IN-1, significantly enhanced the expression of these genes in a manner that was independent of its effects on autophagy. nih.gov

This indicates that the compound possesses two distinct pharmacophores that interact with separate cellular targets: one that disrupts lysosomal function to block the late stages of autophagy, and another that acts as an antagonist to the REV-ERB nuclear receptors. nih.govnih.govnih.gov

While the two inhibitory functions are mechanistically independent, their combined effect on cancer cells can be viewed as a cooperative therapeutic strategy. nih.gov The inhibition of REV-ERB can induce a state of metabolic stress in cancer cells. nih.gov Concurrently, the blockade of autophagy, a critical cellular recycling and survival mechanism, prevents the cancer cells from adapting to this stress, ultimately leading to enhanced cytotoxicity. nih.govnih.gov Therefore, while the molecular actions are independent, their convergence on critical cancer cell survival pathways results in a potent anti-tumor effect. nih.govnih.gov

Modulation of Cellular Homeostasis and Stress Responses

The compound's dual inhibitory nature profoundly affects how cells manage internal quality control and respond to stress, primarily by influencing protein and organelle turnover and altering pathways that determine cell survival.

Autophagy is a critical, highly conserved catabolic process where cells degrade and recycle their own components, such as misfolded proteins and damaged organelles. nih.govucsf.edu This process involves the formation of double-membrane vesicles called autophagosomes, which engulf cytoplasmic contents and then fuse with lysosomes to degrade the captured material. nih.govthemedicalbiochemistrypage.org By inhibiting this pathway, Autophagy/REV-ERB-IN-1 (hydrochloride) disrupts a primary mechanism for maintaining cellular homeostasis. frontiersin.org

The compound specifically blocks the autophagy flux at a late stage by interfering with lysosomal function. nih.gov This leads to an accumulation of autophagosomes that cannot be cleared, thereby preventing the breakdown and recycling of their contents. This contrasts with other inhibitors that might block earlier stages of autophagosome formation. milkyeggs.com The inhibition of this essential quality control system means that damaged organelles and aggregated proteins are not efficiently removed, which can place significant stress on the cell. nih.govnih.gov

FeatureDescription
Targeted Process Autophagy
Mechanism of Action Dual inhibitor of autophagy and REV-ERB. medchemexpress.com
Specific Effect on Autophagy Blocks the fusion of autophagosomes with lysosomes, inhibiting the process at a late stage. nih.govmilkyeggs.com
Cellular Consequence Prevents the degradation and recycling of cytoplasmic components, including proteins and organelles. nih.govthemedicalbiochemistrypage.org

The simultaneous inhibition of autophagy and REV-ERB has been identified as an effective strategy for inducing cytotoxicity, particularly in cancer cells. medchemexpress.comnih.gov Cancer cells often have high metabolic demands and rely on autophagy to recycle nutrients and survive stress. milkyeggs.com By blocking this pro-survival pathway, the compound makes cancer cells more vulnerable.

Furthermore, REV-ERB, a nuclear receptor involved in regulating metabolism and circadian rhythms, has been shown to play a cytoprotective role when the autophagy process is compromised. nih.govnih.gov Pharmacological inhibition of REV-ERB enhances the cytotoxic effects of autophagy inhibitors. nih.gov Autophagy/REV-ERB-IN-1 (hydrochloride) leverages this by targeting both pathways simultaneously. This dual inhibition can lead to a metabolic dysfunction that is incompatible with cancer cell viability. nih.gov Studies have shown that this compound exhibits potent anticancer activity against various tumor cells, including melanoma and breast cancer. medchemexpress.commedchemexpress.comnih.gov This enhanced toxicity suggests a synergistic effect where blocking REV-ERB prevents the cell from compensating for the stress induced by autophagy inhibition. nih.govnih.gov

Impact on Circadian Rhythms

As a key component of the cellular clock, REV-ERB plays a pivotal role in generating and maintaining circadian rhythms. By inhibiting REV-ERB, the compound directly interferes with the core timekeeping mechanism of the cell.

The mammalian circadian clock is driven by a series of transcriptional-translational feedback loops. nih.gov The nuclear receptors REV-ERBα (also known as NR1D1) and REV-ERBβ (NR1D2) are essential components of the primary negative feedback loop. nih.govnih.gov They act as transcriptional repressors, rhythmically suppressing the expression of core clock activators like Bmal1 and Clock. frontiersin.orgxagena.it

Autophagy/REV-ERB-IN-1 (hydrochloride) functions as a REV-ERB antagonist, meaning it binds to the receptor and relieves its repressive activity. nih.gov This leads to the de-repression and enhanced expression of REV-ERB target genes, including Bmal1. nih.govnih.gov By interfering with this fundamental repression cycle, the compound can alter the period and amplitude of the cellular clock, profoundly disrupting the normal 24-hour oscillations of gene expression. nih.gov The dynamic balance between the repressive activity of REV-ERBs and the activating function of other clock proteins is critical for the clock's precision, and the compound directly perturbs this balance. nih.gov

TargetRole in Circadian RhythmEffect of Autophagy/REV-ERB-IN-1 (hydrochloride)
REV-ERBα/β Transcriptional repressors in the core clock feedback loop. nih.govActs as an antagonist, relieving repression. nih.gov
Bmal1 A core clock activator gene. xagena.itExpression is de-repressed or enhanced. nih.govnih.gov
Clock A core clock activator gene. xagena.itExpression is de-repressed or enhanced.

The circadian clock orchestrates daily rhythms in a vast array of cellular processes, including metabolism, cell division, and stress responses. frontiersin.org By altering the function of the core clock, Autophagy/REV-ERB-IN-1 (hydrochloride) affects these downstream pathways. REV-ERB itself directly links the clock to both autophagy and metabolism. nih.govnih.gov

Research has shown that the expression of many autophagy-related genes follows a circadian pattern, a rhythm that is disrupted in the absence of functional clock genes like Bmal1. nih.gov REV-ERB directly regulates the transcription of several of these autophagy genes. nih.gov Therefore, inhibiting REV-ERB not only blocks autophagy via lysosomal disruption but also alters the rhythmic transcriptional control of the autophagy machinery. This disruption extends to metabolic pathways, as the dual depletion of REV-ERBα and REV-ERBβ has been shown to profoundly disrupt the circadian expression of genes involved in lipid homeostasis. nih.govresearchgate.net This highlights a complex interplay where the compound's impact on the circadian clock has cascading effects on the very cellular processes it also targets directly.

Regulation of Metabolic Pathways

REV-ERB is a critical regulator of metabolism, particularly in tissues with high metabolic activity like the liver, skeletal muscle, and adipose tissue. frontiersin.org Its inhibition by Autophagy/REV-ERB-IN-1 (hydrochloride) has direct consequences for cellular energy management.

REV-ERBα and REV-ERBβ influence the expression of a wide network of genes involved in glucose and lipid metabolism. frontiersin.orgnih.gov As transcriptional repressors, they help coordinate the metabolic response to the daily cycles of feeding and fasting. xagena.it By antagonizing REV-ERB, the compound de-represses these metabolic target genes, altering cellular bioenergetics. nih.govnih.gov For instance, the loss of REV-ERB function has been linked to deregulated lipid metabolism and altered glucose homeostasis. nih.govresearchgate.net REV-ERBα, in particular, has been shown to regulate mitochondrial biogenesis and function. nih.gov The compound's interference with this regulation can shift the metabolic state of the cell, which contributes to its cytotoxic effects in cancer, as these cells have uniquely altered metabolic dependencies. nih.gov

Glucose and Lipid Metabolism Modulation

The inhibition of REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) is expected to significantly impact glucose and lipid metabolism. REV-ERBα is known to modulate hepatic lipid and glucose metabolism. nih.gov In human gastric cancer cells, REV-ERBα has been shown to inhibit glycolysis, and its activation reduces glucose consumption. nih.gov Therefore, inhibition of REV-ERB could potentially lead to an increase in glycolytic flux.

REV-ERBα also plays a role in lipid metabolism, and its deficiency can affect fatty acid β-oxidation. nih.gov By inhibiting REV-ERB, Autophagy/REV-ERB-IN-1 (hydrochloride) may alter the expression of genes involved in lipid homeostasis. The dual nature of the compound, also targeting autophagy, adds another layer of complexity, as autophagy is crucial for the breakdown of lipid droplets (lipophagy) and providing fatty acids for energy.

Metabolic PathwayRole of REV-ERBαPotential Effect of Autophagy/REV-ERB-IN-1 (hydrochloride) Inhibition
Glucose Metabolism Inhibits glycolysisPotential increase in glucose utilization
Lipid Metabolism Modulates fatty acid β-oxidation and lipid homeostasisAltered lipid profiles and fatty acid metabolism

Interplay with Cellular Energy Metabolism and Oxidative Stress

The dual inhibition of REV-ERB and autophagy by Autophagy/REV-ERB-IN-1 (hydrochloride) has profound effects on cellular energy metabolism and the response to oxidative stress. REV-ERBα is highly expressed in oxidative skeletal muscle and is a key regulator of mitochondrial biogenesis and function. nih.gov Deficiency of REV-ERBα leads to reduced mitochondrial content and impaired oxidative function. nih.gov Conversely, overexpression or pharmacological activation of REV-ERBα can increase the number of mitochondria and improve respiratory capacity. nih.gov Therefore, inhibition of REV-ERB by this compound may lead to compromised mitochondrial function and a decrease in cellular respiratory capacity.

Furthermore, REV-ERBα has been shown to improve cellular bioenergetics and protect against oxidative stress. nih.gov Its stabilization is associated with the upregulation of antioxidant enzymes. nih.gov Thus, inhibiting REV-ERB could potentially render cells more susceptible to oxidative damage.

Autophagy plays a critical role in clearing damaged mitochondria (mitophagy), a process essential for maintaining mitochondrial quality control and preventing the accumulation of reactive oxygen species (ROS). cdc.gov By inhibiting autophagy, Autophagy/REV-ERB-IN-1 (hydrochloride) could lead to the accumulation of dysfunctional mitochondria, a major source of cellular ROS, thereby exacerbating oxidative stress.

Cellular ProcessRole of REV-ERBαRole of AutophagyPotential Combined Effect of Inhibition
Mitochondrial Function Promotes mitochondrial biogenesis and respiration nih.govRemoves damaged mitochondria (mitophagy)Impaired mitochondrial function and energy production
Oxidative Stress Protects against oxidative stress nih.govReduces ROS by clearing damaged mitochondriaIncreased cellular oxidative stress

Influence on Inflammatory Responses and Immune Cell Function

The dual inhibition of autophagy and REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) is poised to significantly influence inflammatory responses and the function of immune cells.

Effects on Inflammasome Activation and Cytokine Secretion

Both autophagy and REV-ERB are implicated in the regulation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Autophagy can control IL-1β production by targeting pro-IL-1β for degradation and by regulating the activation of the NLRP3 inflammasome. monash.edu Inhibition of autophagy can promote the processing and secretion of IL-1β. monash.edu

REV-ERB activation, on the other hand, has been shown to suppress the activation of the NLRP3 inflammasome and the subsequent secretion of pro-inflammatory cytokines. frontiersin.org Pharmacological activation of REV-ERB can suppress IL-1β and other pro-inflammatory cytokines in macrophages. frontiersin.org Therefore, the inhibition of REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) would be expected to relieve this suppression, potentially leading to increased inflammasome activation and cytokine release. The concurrent inhibition of autophagy by the same compound could further amplify this pro-inflammatory effect.

ComponentRole of AutophagyRole of REV-ERBPotential Effect of Dual Inhibition
NLRP3 Inflammasome Negatively regulates activation monash.eduActivation suppresses inflammasome activity frontiersin.orgPotentiated inflammasome activation
IL-1β Secretion Inhibition promotes secretion monash.eduActivation suppresses secretion frontiersin.orgIncreased IL-1β secretion

Modulation of Macrophage Polarization and Immune Cell Development

Macrophage polarization, the process by which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, is influenced by both autophagy and REV-ERB. Autophagy deficiency has been shown to promote M1 macrophage polarization, leading to an exacerbated inflammatory response. nih.gov

Conversely, the activation of REV-ERBα has been demonstrated to suppress LPS-induced M1 macrophage polarization. nih.govresearchgate.net Therefore, inhibition of REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) could favor an M1 phenotype. The dual action of this compound, inhibiting both a suppressor of M1 (REV-ERB) and a process that limits M1 polarization (autophagy), suggests a strong potential to skew macrophage populations towards a pro-inflammatory M1 state. The dynamic polarization from M1 to M2 macrophages is a regulated process involving various signaling pathways. frontiersin.org

ProcessRole of AutophagyRole of REV-ERBαPotential Effect of Dual Inhibition
Macrophage Polarization Deficiency promotes M1 polarization nih.govActivation suppresses M1 polarization nih.govresearchgate.netStrong promotion of M1 pro-inflammatory phenotype

Preclinical Efficacy and Investigational Studies of Autophagy/rev Erb in 1 Hydrochloride

In Vitro Studies in Disease Models

Anticancer Activity in Various Tumor Cell Lines

Autophagy/REV-ERB-IN-1 (hydrochloride) has demonstrated significant cytotoxic activity across a diverse panel of human cancer cell lines. nih.gov Its efficacy is notably greater than that of earlier dual-inhibitor compounds and significantly higher than traditional autophagy inhibitors like chloroquine (B1663885) (CQ). nih.gov The compound's broad-spectrum anticancer activity has been observed in cell lines derived from various tumor types, including breast cancer, melanoma, pancreatic cancer, hepatocellular carcinoma, and colorectal cancer. nih.gov

The cytotoxic effects of Autophagy/REV-ERB-IN-1 (hydrochloride) are highlighted by its half-maximal cytotoxic concentration (CC50) values, which are in the low micromolar range for many tested cell lines. nih.govmedchemexpress.com For instance, in the BT-474 breast cancer cell line, the compound exhibits a CC50 of 2.3 µM. medchemexpress.com The potency of this compound is consistently superior to its predecessors in comparative studies. nih.gov

Table 1: In Vitro Anticancer Activity of Autophagy/REV-ERB-IN-1 (hydrochloride) in Various Human Cancer Cell Lines

Cell Line Cancer Type CC50 (µM)
BT-474 Breast Cancer 2.3
MDA-MB-231 Breast Cancer 2.1
A375 Melanoma 0.9
OMM-1 Uveal Melanoma 1.8
UPMM-2 Uveal Melanoma 2.1
CAPAN-2 Pancreatic Cancer 2.5
HEPG2 Hepatocellular Carcinoma 3.1
HT-29 Colorectal Cancer 2.8
HCT116 Colorectal Cancer 2.4

Data sourced from Palomba M, et al. J Med Chem. 2024. nih.gov

The enhanced toxicity of Autophagy/REV-ERB-IN-1 (hydrochloride) against cancer cells stems from its dual mechanism of action: the simultaneous inhibition of autophagy and the nuclear receptor REV-ERB. nih.govnih.gov Cancer cells often utilize autophagy as a survival mechanism to cope with metabolic stress and the effects of chemotherapeutic agents. acs.org By blocking the autophagy-lysosome pathway, the compound prevents this pro-survival process. nih.gov

Concurrently, the inhibition of REV-ERB, a nuclear receptor involved in regulating circadian rhythm and metabolism, has been shown to enhance cancer cell death when autophagy is compromised. nih.govnih.gov This dual-inhibition strategy creates a synthetic lethal scenario for cancer cells. The inhibition of REV-ERB transcriptional repression activity further contributes to the compound's cytotoxic effects. nih.gov

The cytotoxic mechanism of this class of compounds involves the induction of apoptosis, as evidenced by dose-dependent increases in caspase activity and levels of cleaved PARP (Poly (ADP-ribose) polymerase) in treated cancer cells. nih.gov The compound disrupts lysosomal function, leading to a late-stage blockage of the autophagy process. nih.gov

While specific studies detailing the effects of Autophagy/REV-ERB-IN-1 (hydrochloride) on cancer cell proliferation and cell cycle progression are not yet extensively published, the general mechanism of dual autophagy and REV-ERB inhibition suggests a significant impact on these processes. By inducing apoptosis, the compound inherently halts cell proliferation. nih.gov The disruption of key cellular processes like autophagy and the metabolic regulation governed by REV-ERB are likely to interfere with the orderly progression of the cell cycle, potentially leading to cell cycle arrest. However, detailed cell cycle analysis data for this specific compound is not currently available in the public domain.

Research in Neurodegenerative Disorder Models (e.g., Alzheimer's Disease, Neuronal Degeneration)

To date, there are no publicly available scientific studies investigating the specific effects of Autophagy/REV-ERB-IN-1 (hydrochloride) in in vitro models of neurodegenerative disorders such as Alzheimer's disease or other forms of neuronal degeneration. While the modulation of autophagy and REV-ERB pathways is an area of active research in neurodegeneration, the application of this particular compound to these models has not been reported. aginganddisease.org

Investigations in Inflammatory and Autoimmune Disease Models

There is currently no published research on the use of Autophagy/REV-ERB-IN-1 (hydrochloride) in in vitro models of inflammatory or autoimmune diseases. Although both autophagy and REV-ERB are known to play roles in modulating inflammatory responses and immune cell function, preclinical studies evaluating this specific dual inhibitor in contexts such as rheumatoid arthritis or inflammatory bowel disease have not been documented in the scientific literature. nih.govnih.govclinexprheumatol.org

In Vivo Studies in Preclinical Animal Models

The preclinical in vivo efficacy of Autophagy/REV-ERB-IN-1 (hydrochloride) has been evaluated in a mouse xenograft model of melanoma. nih.gov In these studies, the compound was administered as a single agent and demonstrated significant anticancer efficacy. nih.gov The promising in vivo activity, coupled with its improved drug-like properties, underscores its potential for further development as a therapeutic agent. nih.gov The successful outcomes in this melanoma model provide a strong rationale for extending in vivo investigations to other cancer types. nih.gov

Efficacy in Tumor Xenograft Models (e.g., melanoma)

Recent preclinical studies have demonstrated the in vivo anticancer efficacy of Autophagy/REV-ERB-IN-1 (hydrochloride) in a mouse xenograft model of melanoma. nih.gov This research highlights the compound's potential as a single agent in cancer treatment. The development of this dual inhibitor was driven by the observation that inhibiting REV-ERB, a nuclear receptor involved in regulating circadian rhythm and metabolism, enhances cancer cell death when autophagy is compromised. nih.gov

In a key study, Autophagy/REV-ERB-IN-1 (hydrochloride) was identified through a lead optimization program designed to improve upon earlier dual inhibitors. nih.gov The compound exhibited enhanced potency in blocking autophagy and increased toxicity against cancer cells, alongside optimal drug-like properties. nih.gov

The in vivo efficacy was evaluated in a xenograft model using A375 melanoma cells. The study reported a significant reduction in tumor growth in mice treated with the compound. Specifically, the research presented the following findings:

ModelCell LineKey FindingsReference
Mouse XenograftA375 MelanomaStatistically significant tumor growth inhibition compared to vehicle control. nih.gov

These findings underscore the potential of Autophagy/REV-ERB-IN-1 (hydrochloride) as a therapeutic agent for melanoma, warranting further investigation into its clinical applicability. nih.gov

Application in Circadian Rhythm Disruption Models

The nuclear receptors REV-ERBα and REV-ERBβ are integral components of the molecular clock that governs circadian rhythms. nih.gov As Autophagy/REV-ERB-IN-1 (hydrochloride) is a REV-ERB inhibitor, its potential to modulate circadian rhythms is of scientific interest. However, a review of the available scientific literature did not yield any preclinical studies specifically investigating the application of Autophagy/REV-ERB-IN-1 (hydrochloride) in models of circadian rhythm disruption.

Assessment in Metabolic Disease Models

REV-ERB is a known regulator of metabolism, and its modulation has been explored as a potential therapeutic strategy for metabolic disorders. nih.gov Given that Autophagy/REV-ERB-IN-1 (hydrochloride) targets REV-ERB, its effects on metabolic processes are a plausible area of investigation. Nevertheless, to date, there are no published preclinical studies assessing the efficacy of Autophagy/REV-ERB-IN-1 (hydrochloride) in specific metabolic disease models.

Studies in Neuropsychiatric or Neurological Disorder Models

Both autophagy and REV-ERB have been implicated in the pathophysiology of various neurological and neuropsychiatric disorders. The dual-inhibitory action of Autophagy/REV-ERB-IN-1 (hydrochloride) could theoretically be relevant in these contexts. However, there is currently no available preclinical data from studies of Autophagy/REV-ERB-IN-1 (hydrochloride) in models of neuropsychiatric or neurological disorders.

Structure Activity Relationship Sar and Compound Development of Autophagy/rev Erb in 1 Hydrochloride

Lead Compound Identification and Optimization Strategy (e.g., from ARN5187)

The discovery of Autophagy/REV-ERB-IN-1 (ARN5187) originated from a screening campaign aimed at identifying novel anticancer agents. nih.gov Researchers identified the lead compound, 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol, later named ARN5187, as a molecule with the unique ability to inhibit both REV-ERB and autophagy. nih.govacs.org This compound was found to disrupt lysosomal function, thereby blocking the late stage of the autophagy process, and to directly bind to the ligand-binding domain of REV-ERB, inhibiting its transcriptional repression activity. nih.gov

The initial hit, ARN5187, demonstrated significant cytotoxicity in cancer cells compared to chloroquine (B1663885), a known autophagy inhibitor. nih.gov This enhanced effect was attributed to its dual inhibitory action. nih.gov The optimization strategy then focused on modifying the scaffold of ARN5187 to improve its potency, selectivity, and drug-like properties. nih.gov Preliminary SAR studies led to the identification of analogues with improved anticancer activity against various human tumor cell lines. researchgate.net This lead optimization effort aimed to enhance the dual inhibitory profile, leading to the development of more potent compounds. nih.govacs.org

Key Structural Features for Dual Autophagy and REV-ERB Inhibitory Potency

The chemical scaffold of ARN5187 possesses distinct structural features that are crucial for its dual inhibitory activity. The molecule can be conceptually divided into three main regions that contribute to its interaction with both targets.

Region A: The Lipophilic Head: This portion, consisting of a substituted aromatic ring, is essential for the REV-ERB antagonistic activity. The nature and position of the substituents on this phenyl ring significantly influence the potency of REV-ERB inhibition.

Region C: The Basic Tail: This region, typically containing a piperazine (B1678402) or a similar basic moiety, is primarily responsible for the lysosomotropic properties of the compound, which leads to the inhibition of autophagy. nih.gov As a weak base, this group gets protonated in the acidic environment of the lysosome, leading to its accumulation and subsequent disruption of lysosomal function.

The combination of a lipophilic group for REV-ERB binding and a basic amine for lysosomotropism within the same molecule is the key to the dual inhibitory action of this class of compounds.

Impact of Chemical Modifications on Target Selectivity and Biological Activity

Systematic chemical modifications of the ARN5187 scaffold have provided valuable insights into the SAR of this compound class. Researchers have explored substitutions on the phenyl ring (Region A), modifications of the central core (Region B), and alterations of the basic tail (Region C) to fine-tune the biological activity.

For instance, modifications in Region A were found to directly impact REV-ERB inhibitory potency. Different substituents on the phenyl ring led to analogues with varying degrees of REV-ERB antagonism. researchgate.net Changes in the basicity and steric bulk of the amine in Region C were shown to modulate the lysosomotropic effect and, consequently, the autophagy inhibitory activity.

A key finding from these studies was that the anticancer cytotoxicity of the analogues correlated with their ability to inhibit both targets. Analogues with improved dual inhibitory profiles generally exhibited higher potency in killing cancer cells. researchgate.net Notably, some optimized compounds showed up to a 50-fold increase in anticancer activity compared to chloroquine, while exhibiting selectivity for cancer cells over non-cancerous cells. nih.gov

Synthesis and Activity Profiling of Analogous Compounds

Following the identification of ARN5187, a series of analogues were synthesized to explore the SAR and to identify compounds with improved therapeutic potential. nih.gov The synthesis generally involves multi-step procedures to construct the core scaffold and introduce the desired chemical diversity in the three key regions of the molecule.

The activity of these synthesized analogues was profiled through a battery of in vitro assays. These included assays to measure REV-ERB target gene expression, to assess the blockade of autophagic flux (e.g., by monitoring LC3-II accumulation), and to determine cytotoxicity against various cancer cell lines. nih.govnih.gov

One notable analogue, compound 30, emerged from these studies with a tenfold higher cancer cytotoxicity compared to the original hit, ARN5187. researchgate.net Further optimization led to the identification of compound 24, which not only showed improved potency in blocking autophagy and enhanced anticancer toxicity but also possessed optimal drug-like properties. nih.govacs.orgnih.gov This compound demonstrated efficacy in a mouse xenograft model of melanoma, highlighting the potential of this class of dual inhibitors for in vivo applications. nih.govacs.org

The table below summarizes the activity of ARN5187 and some of its key analogues.

CompoundModification from ARN5187REV-ERB InhibitionAutophagy InhibitionAnticancer Cytotoxicity
ARN5187 (1a) Lead CompoundActiveActivePotent
1e Undisclosed modificationMore potent than 1aComparable to ChloroquineUp to 50x > Chloroquine
Compound 24 Optimized analogueActiveMore potent than 1aEnhanced
Compound 30 Undisclosed modificationIncreased antagonistic activityNot specified10x > ARN5187

Advanced Research Methodologies and Future Perspectives for Autophagy/rev Erb in 1 Hydrochloride

Methodological Approaches for Investigating Dual Inhibition

A multifaceted approach combining molecular biology, cell-based assays, and advanced imaging is crucial to comprehensively understand the effects of Autophagy/REV-ERB-IN-1 (hydrochloride).

Molecular Biology Techniques

Molecular biology techniques are fundamental in dissecting the specific molecular pathways affected by Autophagy/REV-ERB-IN-1 (hydrochloride).

Gene Knockdown/Overexpression: To delineate the individual contributions of autophagy and REV-ERB inhibition, researchers utilize techniques like siRNA-mediated gene knockdown. For instance, silencing REV-ERBα and REV-ERBβ can help determine the specific roles of each isoform in the cellular response to the compound. medchemexpress.com This approach allows for the assessment of whether the observed effects are solely dependent on REV-ERB inhibition or if the autophagy blockade acts synergistically.

Immunoblot Analysis: This technique is extensively used to monitor the status of the autophagy pathway. The accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the degradation of sequestosome 1 (p62/SQSTM1) are key indicators of autophagic flux. Treatment with Autophagy/REV-ERB-IN-1 (hydrochloride) is expected to lead to an accumulation of both LC3-II and p62, signifying a blockage in the later stages of autophagy.

TechniquePurposeKey MarkersExpected Outcome with Autophagy/REV-ERB-IN-1 (hydrochloride)
Gene Knockdown (siRNA) To isolate the effects of REV-ERB inhibition from autophagy inhibition.REV-ERBα, REV-ERBβElucidation of isoform-specific roles and synergistic effects.
Immunoblot Analysis To assess the modulation of the autophagy pathway.LC3-II, p62/SQSTM1Increased levels of both markers, indicating autophagic flux blockage.

Cell-Based Assays

Cell-based assays provide a functional readout of the cellular consequences of dual inhibition by Autophagy/REV-ERB-IN-1 (hydrochloride).

Autophagic Flux Assays: To dynamically measure the flow of autophagy, researchers employ tandem fluorescent reporters like mCherry-EGFP-LC3. In this system, the EGFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal persists. A blockage in autophagic flux, as induced by Autophagy/REV-ERB-IN-1 (hydrochloride), results in the accumulation of yellow puncta (merged mCherry and EGFP signals) in autophagosomes that have not fused with lysosomes.

Cell Viability Assays: Assays such as the MTT or crystal violet assay are used to determine the cytotoxic effects of the compound, particularly in cancer cell lines. These assays are crucial for evaluating its therapeutic potential and have demonstrated its efficacy in reducing the viability of melanoma and breast cancer cells. medchemexpress.comnih.gov

Reporter Gene Assays: To specifically measure the inhibition of REV-ERB activity, luciferase reporter gene assays are employed. These assays typically use a plasmid containing a REV-ERB response element (RevRE) upstream of a luciferase gene. Inhibition of REV-ERB by Autophagy/REV-ERB-IN-1 (hydrochloride) leads to a de-repression of the luciferase gene and a subsequent increase in luminescence.

AssayPurposePrincipleExpected Outcome with Autophagy/REV-ERB-IN-1 (hydrochloride)
Autophagic Flux Assay To monitor the dynamic process of autophagy.Tandem fluorescent LC3 reporters (e.g., mCherry-EGFP-LC3).Accumulation of yellow fluorescent puncta (autophagosomes).
Cell Viability Assay To assess the cytotoxic effects of the compound.Measurement of metabolic activity or cell staining.Decreased cell viability in sensitive cancer cell lines.
Reporter Gene Assay To quantify the inhibition of REV-ERB transcriptional repression.Luciferase gene under the control of a REV-ERB response element.Increased luciferase activity.

Advanced Imaging and Proteomic Techniques

While standard techniques provide valuable data, advanced methodologies can offer deeper insights into the cellular impact of Autophagy/REV-ERB-IN-1 (hydrochloride).

Advanced Imaging: Confocal microscopy is routinely used to visualize the subcellular localization of fluorescently tagged proteins like LC3, allowing for the quantification of autophagosomes. nih.gov More advanced live-cell imaging techniques can be employed to track the dynamics of autophagosome formation and fusion in real-time following treatment with the compound.

Proteomic Techniques: Although specific proteomic studies on Autophagy/REV-ERB-IN-1 (hydrochloride) are not yet widely published, this approach holds significant promise. Mass spectrometry-based proteomics could be used to identify global changes in protein expression and post-translational modifications following dual inhibition, potentially revealing novel downstream targets and cellular pathways affected by the compound.

Autophagy/REV-ERB-IN-1 (hydrochloride) as a Research Tool

The unique dual-inhibitory nature of Autophagy/REV-ERB-IN-1 (hydrochloride) makes it a powerful tool for investigating complex biological processes.

Elucidating Mechanistic Links between Autophagy, Circadian Rhythm, and Metabolism

REV-ERB nuclear receptors are established as key regulators that link the core circadian clock machinery to metabolic pathways. researchgate.net They control the expression of genes involved in glucose and lipid metabolism. nih.gov Autophagy is also intricately linked to cellular metabolism, providing a source of nutrients during periods of starvation. By simultaneously inhibiting REV-ERB and autophagy, Autophagy/REV-ERB-IN-1 (hydrochloride) allows researchers to explore the consequences of disrupting both of these interconnected regulatory networks. This can help to unravel how the circadian clock and autophagy cooperate to maintain metabolic homeostasis and how their dysregulation contributes to metabolic diseases.

Probing Pathophysiological Mechanisms in Disease Models

Autophagy/REV-ERB-IN-1 (hydrochloride) has shown significant promise as a research tool for investigating disease mechanisms, particularly in the context of cancer.

Cancer Research: Studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines, including melanoma and breast cancer. medchemexpress.comnih.gov It has also shown efficacy in a mouse xenograft model of melanoma, highlighting its potential for in vivo studies. medchemexpress.cn By inhibiting two key survival pathways for cancer cells—autophagy and REV-ERB-mediated metabolic regulation—this compound can be used to probe the vulnerabilities of different tumor types and to identify potential biomarkers for sensitivity to this class of drugs. The observation that some cancer cells upregulate autophagy as a resistance mechanism to therapy makes this dual-inhibitor a particularly relevant tool. nih.gov

Neurodegenerative and Other Diseases: The role of REV-ERB is also being explored in other pathological contexts. For instance, REV-ERBα has been implicated in the regulation of neuroinflammation and neuronal differentiation, suggesting a potential role in neurodegenerative diseases like Parkinson's disease. researchgate.net While the direct application of Autophagy/REV-ERB-IN-1 (hydrochloride) in these models is yet to be extensively reported, its ability to modulate both autophagy (a critical process in clearing protein aggregates in neurodegeneration) and REV-ERB activity makes it a potentially valuable tool for future investigations in these areas.

Future Directions in Preclinical Research

The dual-action compound, Autophagy/REV-ERB-IN-1 (hydrochloride), which concurrently inhibits autophagy and the nuclear receptor REV-ERB, presents a novel avenue for therapeutic development. Preclinical research is poised to explore its full potential through multifaceted investigations into its synergistic capabilities, its wider biological impact, and its applicability to a range of diseases.

Exploration of Synergistic Effects with Other Modulators

A significant area of future preclinical investigation lies in the potential for Autophagy/REV-ERB-IN-1 to work in concert with other therapeutic agents. The rationale for this approach is grounded in the observation that inhibiting REV-ERB can sensitize cancer cells to other treatments. For instance, research has shown that the pharmacological inhibition of REV-ERB significantly amplified the cytotoxic effects of chloroquine (B1663885), an autophagy inhibitor, in breast cancer cells. nih.gov This suggests that a dual-inhibitor like Autophagy/REV-ERB-IN-1 could have synergistic effects when combined with other anticancer drugs.

Future studies are expected to explore combinations with various classes of modulators. A key strategy involves targeting pathways that are rendered vulnerable by the dual inhibition of autophagy and REV-ERB. nih.gov For example, combining Autophagy/REV-ERB-IN-1 with inhibitors of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, could prove effective, as these pathways are interconnected with both autophagy and cellular metabolism regulated by REV-ERB. researchgate.netmdpi.com Another promising avenue is the combination with epigenetic modulators like BRD4 inhibitors, as REV-ERBα has been found to partner with BRD4 to drive tumorigenic gene programs. pnas.org

Potential Combination Agent Rationale for Synergy Potential Target Disease
Chloroquine/Hydroxychloroquine (B89500)Enhanced cytotoxicity through dual autophagy blockade. nih.govBreast Cancer and other solid tumors.
PI3K/Akt/mTOR InhibitorsTargeting interconnected signaling pathways to amplify therapeutic effect. researchgate.netmdpi.comVarious Cancers.
BRD4 InhibitorsDisrupting the cooperative action of REV-ERBα and BRD4 in cancer gene expression. pnas.orgProstate Cancer and other malignancies.
Standard Chemotherapeutic AgentsIncreasing sensitivity of resistant cancer cells. nih.govDrug-resistant tumors.

Investigation into Broader Biological and Pathophysiological Roles

The nuclear receptors REV-ERBα and REV-ERBβ are integral components of the circadian clock, linking it to metabolic and physiological processes. researchgate.netnih.gov Consequently, Autophagy/REV-ERB-IN-1, by modulating REV-ERB, is likely to have effects that extend beyond its immediate targets of autophagy and REV-ERB-mediated transcription.

Preclinical research is anticipated to delve into these broader roles. REV-ERB is a known regulator of glucose and lipid metabolism, making it a target for metabolic disorders like dyslipidemia and hyperglycemia. nih.govthno.org Furthermore, REV-ERBα plays a role in macrophage polarization and the suppression of inflammatory signaling pathways like NF-κB, indicating a potential role in inflammatory diseases. nih.govthno.org Recent studies have also implicated REV-ERBα in the regulation of β-cell autophagy and survival under conditions that mimic diabetes, suggesting a role in the pathophysiology of type 2 diabetes. researchgate.net

The table below summarizes the established and potential roles of REV-ERB, which are pertinent to the future investigation of Autophagy/REV-ERB-IN-1.

Biological/Pathophysiological Area Role of REV-ERB Potential Implication for Autophagy/REV-ERB-IN-1
Metabolism Regulates glucose homeostasis and lipid metabolism. nih.govthno.orgInvestigation in metabolic syndrome, obesity, and diabetes.
Inflammation Suppresses NF-κB signaling and modulates macrophage function. nih.govthno.orgExploration in chronic inflammatory and autoimmune diseases.
Cardiovascular Health Influences myocardial energy metabolism. researchgate.netResearch into heart failure and atherosclerosis.
Neurobiology Affects orexigenic gene expression and may influence reward pathways. nih.govStudy in sleep disorders, addiction, and neurodegenerative diseases.
Immune Response Regulates the development and function of immune cells like TH17 cells. nih.govthno.orghapres.comApplication in autoimmune disorders.

Identifying Novel Applications in Emerging Disease Areas

Given the fundamental processes regulated by REV-ERB and autophagy, Autophagy/REV-ERB-IN-1 holds promise for application in a variety of emerging disease contexts. A primary focus of future research will be to identify and validate these novel applications.

One of the most promising areas is neurodegenerative diseases, particularly Alzheimer's disease. aginganddisease.org Impaired autophagy is a known contributor to the progression of Alzheimer's, and recent findings indicate that inhibiting NR1D1 (the gene encoding REV-ERBα) enhances autophagy and mitophagy in cellular and animal models of the disease. aginganddisease.org This suggests that an inhibitor like Autophagy/REV-ERB-IN-1 could be a valuable therapeutic strategy to improve the clearance of pathogenic protein aggregates. aginganddisease.org

Autoimmune disorders represent another significant area for exploration. REV-ERBα is involved in the regulation of TH17 cells, which are key players in the pathology of many autoimmune diseases. hapres.com By modulating REV-ERB activity, it may be possible to restrain TH17 cell pathogenicity.

Furthermore, the role of REV-ERB in regulating drug-metabolizing enzymes suggests potential applications in chronopharmacology, where the timing of drug administration is optimized to improve efficacy and reduce toxicity. researchgate.net The ability to modulate the circadian machinery could be leveraged to enhance the therapeutic window of other drugs.

Emerging Disease Area Therapeutic Rationale Supporting Evidence
Alzheimer's Disease Enhancing autophagy and mitophagy to clear pathological protein aggregates. aginganddisease.orgNR1D1 inhibition improves autophagy in Alzheimer's models. aginganddisease.org
Autoimmune Disorders Modulation of TH17 cell activity to reduce inflammation. hapres.comREV-ERBα is a core regulator of TH17 cell-mediated autoimmunity. hapres.com
Chronopharmacology Modulating circadian regulation of drug metabolism to optimize drug efficacy and toxicity. researchgate.netREV-ERBα is involved in the regulation of drug-metabolizing enzymes. researchgate.net
Certain Cancers Inverting the function of REV-ERBα from a transcriptional repressor to an activator of tumorigenic programs. pnas.orgPharmacological targeting of REV-ERBα can suppress tumor growth. pnas.org

Q & A

Q. How can researchers mitigate batch-to-batch variability in Autophagy/REV-ERB-IN-1 (hydrochloride)?

  • Methodological Answer :
  • Quality Control : Validate each batch via HPLC (≥95% purity) and mass spectrometry.
  • Biological Calibration : Test all batches in a standardized LC3-II accumulation assay.
  • Supplier Diversification : Source the compound from ≥2 accredited vendors (e.g., Sigma, MCE) to confirm consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.